![molecular formula C20H24N4 B2455220 N-cyclopentyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890638-89-8](/img/structure/B2455220.png)
N-cyclopentyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
“N-cyclopentyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the class of pyrimidine and fused pyrimidine derivatives . These compounds have received significant interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity . These pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Scientific Research Applications
CDK2 Inhibitors for Cancer Treatment
Compounds with the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, which are similar to the structure of “N-cyclopentyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine”, have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Protein Kinase Inhibitors for Cancer Treatment
Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, exert their anticancer potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Anticancer Agents
Pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity . These compounds inhibit certain receptors and signaling pathways which stimulate tumor cell growth .
Cell Growth Regulation
Protein kinases, which can be inhibited by pyrimidine and its fused derivatives, are responsible for cellular signaling processes such as cell growth regulation .
Cell Differentiation
Protein kinases also play a role in cell differentiation . Therefore, compounds like “N-cyclopentyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” could potentially influence this process.
Cell Migration
In addition to cell growth and differentiation, protein kinases are involved in cell migration . Inhibiting these kinases could potentially affect this process.
Mechanism of Action
Target of Action
The primary target of N-cyclopentyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the G1/S transition . This results in the arrest of cell cycle progression, preventing the cells from entering the S phase where DNA replication occurs. This can lead to apoptosis, or programmed cell death, in tumor cells .
Result of Action
The result of the compound’s action is significant inhibition of cell growth in various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces significant alterations in cell cycle progression and apoptosis within HCT cells .
properties
IUPAC Name |
N-cyclopentyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-13-8-10-16(11-9-13)19-15(3)23-24-18(12-14(2)21-20(19)24)22-17-6-4-5-7-17/h8-12,17,22H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMWHHSDLIAHSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NC4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
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